molecular formula C20H29N3O2S B15009678 N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide

Cat. No.: B15009678
M. Wt: 375.5 g/mol
InChI Key: SHHPCRQJHNNJNY-UHFFFAOYSA-N
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Description

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, a tert-butylphenoxy group, and a heptanamide chain, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The tert-butylphenoxy group is then introduced through nucleophilic substitution reactions, often using tert-butylphenol and suitable alkylating agents. Finally, the heptanamide chain is attached via amide bond formation, typically using heptanoic acid or its derivatives in the presence of coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Functionalized derivatives with new substituents on the phenoxy group.

Scientific Research Applications

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and phenoxy group may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
  • **N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Uniqueness

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioactivity, or selectivity in its applications.

Properties

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]heptanamide

InChI

InChI=1S/C20H29N3O2S/c1-5-6-7-8-9-17(24)21-19-23-22-18(26-19)14-25-16-12-10-15(11-13-16)20(2,3)4/h10-13H,5-9,14H2,1-4H3,(H,21,23,24)

InChI Key

SHHPCRQJHNNJNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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